3,7-Dimethylocta-2,6-dienal oxime
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Overview
Description
3,7-Dimethylocta-2,6-dienal oxime is an organic compound derived from citral, which is a mixture of neral and geranial Citral is commonly found in the essential oils of plants such as lemongrass and lemon myrtle
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-2,6-dienal oxime can be synthesized from citral through a solvent-free mechano-chemical reaction. The process involves reacting citral with hydroxylamine hydrochloride (NH2OH•HCl) and sodium hydroxide (NaOH) at room temperature . This reaction yields a mixture of four diastereomeric oximes, which can be separated and purified using isocratic silica-gel column chromatography .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods, with optimizations for scale-up. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-2,6-dienal oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert the oxime to amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Geranyl or neryl nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethylocta-2,6-dienal oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and antiquorum sensing properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-dimethylocta-2,6-dienal oxime involves its interaction with bacterial quorum sensing systems. The compound inhibits quorum sensing, which is a communication mechanism used by bacteria to coordinate gene expression and biofilm formation . By disrupting quorum sensing, the compound can reduce bacterial virulence and biofilm formation, making it a potential candidate for antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
Citral: The parent compound from which 3,7-dimethylocta-2,6-dienal oxime is derived.
Geranial: One of the isomers of citral.
Neral: Another isomer of citral.
Geranyl nitrile: A product formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its ability to form multiple diastereomers, each with distinct chemical and physical properties . This diversity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
35266-87-6 |
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Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8- |
InChI Key |
LXFKDMGMYAHNAQ-WAKDDQPJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=N\O)/C)C |
SMILES |
CC(=CCCC(=CC=NO)C)C |
Canonical SMILES |
CC(=CCCC(=CC=NO)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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